molecular formula C11H9ClF4O B14049920 1-(2,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one

1-(2,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14049920
M. Wt: 268.63 g/mol
InChI Key: WKPXNZNEBDMQAQ-UHFFFAOYSA-N
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Description

1-(2,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one is a chemical compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one typically involves the introduction of difluoromethyl groups onto a phenyl ring, followed by the addition of a chloropropanone moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl groups onto the phenyl ring. This can be achieved through metal-based methods that transfer CF2H to C(sp2) sites, both in stoichiometric and catalytic modes . The chloropropanone moiety can then be introduced through a halogenation reaction using appropriate chlorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted propanones, while cross-coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(2,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The chloropropanone moiety can also participate in covalent bonding with target proteins, leading to inhibition or activation of their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one is unique due to the specific positioning of the difluoromethyl groups and the chloropropanone moiety, which can influence its reactivity and interaction with biological targets. The presence of difluoromethyl groups can enhance the compound’s stability and lipophilicity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C11H9ClF4O

Molecular Weight

268.63 g/mol

IUPAC Name

1-[2,4-bis(difluoromethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H9ClF4O/c1-5(12)9(17)7-3-2-6(10(13)14)4-8(7)11(15)16/h2-5,10-11H,1H3

InChI Key

WKPXNZNEBDMQAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)C(F)F)C(F)F)Cl

Origin of Product

United States

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